Talbutal
Description
Contextualization within Barbiturate (B1230296) Medicinal Chemistry
Talbutal is situated within the broader field of barbiturate medicinal chemistry. Barbiturates are derivatives of barbituric acid, a compound that itself does not possess significant pharmacological activity but serves as the foundational structure for numerous pharmacologically active compounds. mdpi.comresearchgate.net The diverse therapeutic applications of barbiturate derivatives, including their use as anesthetics, sedative-hypnotics, and anticonvulsants, stem from modifications, primarily substitutions, made to the basic barbituric acid structure, particularly at the C-5 atom of the pyrimidine (B1678525) ring. mdpi.comresearchgate.net this compound, with its specific substitutions at the C-5 position, exemplifies how structural variations within the barbiturate class lead to compounds with differing properties, such as onset and duration of action. pharmacompass.com
Historical Evolution of Barbiturate Studies and Therapeutic Paradigm Shifts
The history of barbiturate research reflects a significant evolution in medicinal chemistry and therapeutic approaches to conditions affecting the central nervous system.
Foundational Discoveries and Early Syntheses of Barbituric Acid Derivatives
The genesis of barbiturate chemistry dates back to 1864 when German chemist Adolf von Baeyer first synthesized barbituric acid through the condensation of urea (B33335) with diethyl malonate. mdpi.comwikipedia.orgnews-medical.net While barbituric acid itself lacked significant pharmacological activity, this synthesis laid the groundwork for the development of its derivatives. The synthetic process was further refined by French chemist Edouard Grimaux in 1879. news-medical.netnih.gov The crucial discovery of the sedative and hypnotic properties of barbituric acid derivatives emerged in 1903 with the work of Emil Fischer and Joseph von Mering at Bayer, who found that barbital (B3395916) (diethyl-barbituric acid) was effective in inducing sleep in dogs. wikipedia.orgnih.gov Barbital was subsequently marketed as Veronal. wikipedia.org This marked the beginning of the therapeutic era for barbiturates. Following this, in 1912, phenobarbital (B1680315), another significant barbituric acid derivative, was introduced as a sedative-hypnotic. wikipedia.org Over time, chemists synthesized a vast number of barbituric acid derivatives, with estimates suggesting over 2,500 compounds, approximately 50 to 55 of which were eventually used clinically. nih.govwikipedia.orgunodc.orgeuropa.eu
Shifting Research Foci in Barbiturate Pharmacology and Applications
Initially, the primary research focus for barbiturates was on their sedative and hypnotic properties for managing conditions like insomnia and anxiety. mdpi.comnews-medical.netnih.gov Early in the 20th century, barbiturates became the predominant class of drugs for sedation and hypnosis. nih.govnih.gov Research also expanded into their use as anticonvulsants, particularly after the discovery of phenobarbital's efficacy in treating epilepsy. nih.govdovepress.com The introduction of thiobarbiturates further shifted research towards their application in intravenous anesthesia. nih.govdovepress.com
Historical Challenges and the Re-evaluation of Barbiturate Clinical Research
Despite their initial widespread use and the extensive research into their various applications, historical challenges emerged that led to a re-evaluation of barbiturate clinical research and a decline in their use. Concerns regarding the development of tolerance and physical dependence became apparent, with reports of dependence surfacing as early as 1912. wikipedia.orgnews-medical.net By the 1950s, the behavioral disturbances and significant dependence potential of barbiturates were widely recognized. wikipedia.orgnih.gov The risk of severe withdrawal symptoms upon cessation, comparable to or even more severe than those of alcohol or benzodiazepines, also became a major concern. wikipedia.org Furthermore, the potential for lethal overdose due to respiratory depression posed a significant safety issue. ontosight.ainih.gov These challenges, coupled with the introduction of newer classes of psychoactive drugs with better safety profiles, such as benzodiazepines in the 1970s, led to a significant decline in the clinical use of barbiturates for many of their traditional indications. wikipedia.orgnih.goveuropa.eu Subsequent research efforts shifted towards understanding the molecular basis of barbiturate action, such as their interaction with GABA receptors, and exploring specific applications where their benefits outweighed the risks, such as in certain types of epilepsy and for the induction of anesthesia. drugbank.comeuropa.eunih.govdovepress.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVMKUXKQHWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023630 | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER | |
CAS No. |
115-44-6 | |
| Record name | Talbutal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Talbutal [USP:INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Talbutal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TALBUTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIR8202AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108-110 °C | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Pharmacology and Neurobiological Mechanisms of Talbutal
Elucidation of Talbutal's Mechanism of Action at the Receptor Level
This compound, a barbiturate (B1230296) with a short to intermediate duration of action, exerts its effects primarily through its interaction with the central nervous system (CNS). nih.gov Its pharmacological profile is characterized by a nonselective depression of the CNS, a process initiated at the molecular level through specific interactions with neurotransmitter receptors. nih.govdrugbank.com The principal target for this compound and other barbiturates is the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. drugbank.comnih.gov By modulating the function of these receptors, this compound enhances inhibitory neurotransmission, leading to a reduction in neuronal excitability.
The GABA-A receptor is a ligand-gated ion channel, a heteropentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻). wikipedia.orgnih.gov The endogenous ligand, GABA, binds to the receptor and triggers the opening of this channel, allowing Cl⁻ to flow into the neuron. wikipedia.orgpatsnap.com This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. wikipedia.orgnih.gov this compound's primary mechanism of action involves the potentiation of this GABA-mediated inhibition. drugbank.com
This compound functions as a positive allosteric modulator of the GABA-A receptor. drugbank.comwikipedia.org This means it does not bind to the same site as GABA (the orthosteric site) but instead binds to a distinct, allosteric site on the receptor complex. drugbank.comwikipedia.orgnih.gov The binding of this compound induces a conformational change in the receptor that increases the efficacy of GABA. wikipedia.org Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, barbiturates like this compound increase the duration for which the chloride ion channel remains open. drugbank.comnih.govdrugbank.com This prolonged channel opening significantly enhances the inhibitory signal. The binding sites for barbiturates are located at the interfaces of the α and β subunits within the transmembrane domain of the GABA-A receptor. nih.gov
By binding to its allosteric site on the GABA-A receptor, this compound prolongs the opening of the associated chloride ion channel. drugbank.com This extended duration of channel opening leads to a greater influx of chloride ions into the postsynaptic neuron. patsnap.comnih.gov The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane, moving its potential further from the threshold required to generate an action potential. wikipedia.orgnih.gov This process potentiates the natural inhibitory effect of GABA, resulting in a powerful and prolonged postsynaptic inhibition. drugbank.com This enhanced inhibition is the fundamental mechanism underlying the sedative and hypnotic effects of the drug. nih.gov
GABA-A receptors are assembled from a diverse family of subunits, including α (alpha), β (beta), and γ (gamma) types, and the specific subunit composition determines the receptor's pharmacological properties. nih.govnih.gov Research indicates that this compound interacts with multiple GABA-A receptor subunits, acting as a potentiator. drugbank.com Its activity has been identified at receptors containing various alpha subunits, which are critical components of the barbiturate binding site. drugbank.comnih.gov this compound also demonstrates modulatory effects on receptors containing the gamma-3 subunit. drugbank.com The broad interaction with multiple receptor subtypes contributes to its non-selective effects on the central nervous system. drugbank.com
| Subunit | Reported Action | Organism |
|---|---|---|
| Gamma-aminobutyric acid receptor subunit alpha-1 | Potentiator | Humans |
| Gamma-aminobutyric acid receptor subunit alpha-2 | Potentiator | Humans |
| Gamma-aminobutyric acid receptor subunit alpha-3 | Potentiator | Humans |
| Gamma-aminobutyric acid receptor subunit alpha-4 | Potentiator | Humans |
| Gamma-aminobutyric acid receptor subunit alpha-5 | Potentiator | Humans |
| Gamma-aminobutyric acid receptor subunit alpha-6 | Potentiator | Humans |
| Gamma-aminobutyric acid receptor subunit gamma-3 | Modulator | Humans |
The interaction of barbiturates with the GABA-A receptor is dose-dependent. At lower concentrations, this compound acts as a positive allosteric modulator, enhancing the effect of GABA by prolonging the opening of the chloride channel. nih.gov However, at higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor's chloride channel, even in the absence of the endogenous ligand, GABA. nih.govnih.gov This direct agonistic activity significantly increases chloride conductance, leading to profound neuronal inhibition. nih.govnih.gov This dual mechanism of action—potentiation at lower doses and direct activation at higher doses—differentiates barbiturates from other GABA-A modulators like benzodiazepines and underlies their powerful depressant capabilities. nih.gov
| Concentration Level | Mechanism of Action | Effect on Chloride Channel |
|---|---|---|
| Lower (Therapeutic) | Positive Allosteric Modulation | Prolongs opening duration in the presence of GABA |
| Higher (Anesthetic) | Direct Gating/Activation | Directly opens the channel in the absence of GABA |
Non-Selective Central Nervous System Depressant Effects
As a consequence of its potent enhancement of GABAergic inhibition, this compound is classified as a non-selective central nervous system (CNS) depressant. nih.govdrugbank.com Its effects are not confined to a specific brain region or pathway but rather produce a generalized depression of neuronal activity. drugbank.com This can result in a wide spectrum of effects, ranging from mild sedation and a reduction in anxiety to hypnosis and, at high doses, deep coma. nih.govdrugbank.com The reticular activating system, a network of neurons crucial for maintaining wakefulness and arousal, is particularly sensitive to the depressant actions of barbiturates. nih.gov The widespread dampening of neuronal communication throughout the CNS accounts for the comprehensive effects of this compound on mood, consciousness, and physiological function. adf.org.au
Investigating this compound's Modulation of Other Neurotransmitter Systems
This compound has been identified as an antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically at subtypes containing alpha-4 and alpha-7 subunits. These receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission throughout the brain and are involved in cognitive processes such as learning and memory. By blocking the action of acetylcholine at these receptors, this compound can further contribute to a reduction in neuronal excitability, complementing its effects on the GABAergic system.
In addition to its effects on cholinergic systems, this compound also demonstrates antagonistic activity at certain glutamate (B1630785) receptors. Specifically, it has been shown to inhibit the function of Glutamate Receptor 2 (GluR2), a subunit of the AMPA receptor, and Kainate 2 (GluK2), a subunit of the kainate receptor. Both AMPA and kainate receptors are ionotropic receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system. By inhibiting these receptors, this compound can directly dampen glutamatergic signaling, a key mechanism contributing to its sedative and hypnotic properties.
As a member of the barbiturate class, this compound is understood to impact N-methyl-D-aspartate (NMDA) receptors. While the interaction is complex, studies on various barbiturates have shown that they can inhibit NMDA receptor-mediated responses. wikipedia.org This inhibition is thought to occur through a noncompetitive mechanism, contributing to the anesthetic and neuroprotective effects observed with some barbiturates. wikipedia.org However, it is also important to note that under certain conditions, some barbiturates have been observed to potentiate NMDA-induced neurotoxicity, suggesting a multifaceted interaction with this receptor system. youtube.com The precise nature of this compound's interaction with NMDA receptors is likely in line with this general class effect, further modulating excitatory neurotransmission.
Structure-Activity Relationship (SAR) Studies of this compound within the Barbiturate Class
The pharmacological properties of barbiturates, including this compound, are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern their potency, duration of action, and metabolic fate.
The substituents at the fifth carbon (C-5) of the barbituric acid ring are of paramount importance in determining the pharmacological activity of the compound. For a barbiturate to possess hypnotic and sedative properties, it must have two substituents at this position. wikipedia.orgnih.gov The nature of these substituents dictates the lipophilicity of the molecule, which in turn influences its ability to cross the blood-brain barrier and its duration of action.
A key principle in the SAR of barbiturates is the relationship between the alkyl chain length of the C-5 substituents, lipid solubility (lipophilicity), and pharmacological activity. Generally, as the total number of carbon atoms in the alkyl chains at the C-5 position increases, the lipid solubility of the barbiturate also increases. This enhanced lipophilicity facilitates passage across the blood-brain barrier, leading to a more rapid onset of action.
For optimal hypnotic activity, the total number of carbon atoms of both substituents at the C-5 position should be between six and ten. youtube.comncats.io Increasing the carbon count beyond this range can lead to a decrease in activity, despite a further increase in lipid solubility. youtube.com Furthermore, branching and the presence of unsaturation in the alkyl chains at the C-5 position tend to increase potency and decrease the duration of action. youtube.com this compound, with its allyl and sec-butyl groups at the C-5 position, exemplifies these principles, contributing to its classification as a short to intermediate-acting barbiturate.
The following table presents data for a selection of 5,5-disubstituted barbiturates, illustrating the relationship between their C-5 substituents, a measure of lipophilicity (R M0), and their calculated logP values. A higher R M0 value indicates greater lipophilicity.
Table 1: Physicochemical Properties of Selected 5,5-Disubstituted Barbiturates
| Compound | C-5 Substituent 1 | C-5 Substituent 2 | R M0 | Calculated logP |
|---|---|---|---|---|
| Barbital (B3395916) | ethyl | ethyl | 1.141 | 1.05 |
| Aprobarbital | allyl | isopropyl | 1.636 | 1.34 |
| Butabarbital | ethyl | sec-butyl | 1.725 | 1.65 |
| Butalbital | allyl | isobutyl | 2.031 | 1.71 |
| Pentobarbital (B6593769) | ethyl | 1-methylbutyl | 2.279 | 2.11 |
| Amobarbital | ethyl | isopentyl | 2.394 | 2.09 |
Data sourced from a study on the lipophilicity of barbiturates determined by TLC. The R M0 value is an experimental measure of lipophilicity, while logP is a calculated value.
Significance of Substituents at the C-5 Position
Differential Activity of Branched vs. Straight Chain Isomers
The structure of the alkyl substituents at the C-5 position significantly impacts the pharmacological profile of barbiturates. A key determinant of activity is the degree of branching in these side chains.
Within a series of isomeric barbiturates, compounds with branched chains, such as the sec-butyl group in this compound, generally exhibit greater lipid solubility and hypnotic activity compared to their straight-chain isomers. pharmacy180.compharmatutor.org This increased lipophilicity facilitates more rapid passage across the blood-brain barrier, contributing to a faster onset of action. However, this branching also typically leads to a shorter duration of action. pharmacy180.compharmatutor.org The increased branching makes the molecule more susceptible to metabolic breakdown, leading to faster clearance from the body. pharmacy180.com
| Structural Feature | Impact on Lipid Solubility | Impact on Hypnotic Activity | Impact on Duration of Action |
|---|---|---|---|
| Straight Chain Isomer | Lower | Lower | Longer |
| Branched Chain Isomer (e.g., this compound) | Higher | Higher | Shorter |
Influence of Unsaturation, Alicyclic, and Aromatic Moieties
The presence of unsaturation or cyclic structures in the C-5 side chains also modulates the activity of barbiturates.
Unsaturation : this compound possesses an unsaturated allyl group at the C-5 position. youtube.com Unsaturated derivatives, including those with allyl or alkynyl groups, are generally more potent and have a shorter duration of action than their saturated counterparts containing the same number of carbon atoms. pharmacy180.comyoutube.com This is often attributed to the increased susceptibility of the unsaturated bond to metabolic oxidation, which facilitates faster inactivation and elimination. pharmatutor.org
Alicyclic and Aromatic Moieties : The incorporation of alicyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) substituents at the C-5 position tends to increase the potency of the barbiturate compared to aliphatic substituents with an equivalent number of carbon atoms. youtube.com For instance, the presence of a phenyl group can confer potent anticonvulsant activity, as seen in Phenobarbital (B1680315). mhmedical.com
Effects of Polar Substituents on Potency
The introduction of polar functional groups into the C-5 side chains has a marked effect on the pharmacological activity of barbiturates. Adding groups such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), or sulfonic acid (-SO3H) to an aliphatic or aromatic substituent at C-5 decreases the compound's lipid solubility. youtube.com A sufficient degree of lipophilicity is essential for a drug to cross the blood-brain barrier and exert its effects on the CNS. youtube.com Therefore, increasing the polarity of the side chain reduces the ability of the barbiturate to penetrate the CNS, thereby decreasing its potency. youtube.com
Impact of N1 and N3 Substitutions on Pharmacological Profile
Substitution at the nitrogen atoms (N1 and N3) of the barbituric acid ring also alters the pharmacological properties of the resulting compounds. While 5,5-disubstituted barbiturates are the most common active forms, modification of the ring nitrogens can fine-tune the pharmacokinetic profile.
The methylation of one of the imide hydrogens at the N1 or N3 position generally results in a compound with a more rapid onset and a shorter duration of action. pharmatutor.orgslideshare.net This structural change can increase lipid solubility, allowing for quicker distribution into the CNS. However, these N-methylated compounds are often metabolized more rapidly. It is important to note that substitution at both N1 and N3 positions renders the drug non-acidic and pharmacologically inactive. pharmacy180.com
Role of Chalcogen Substitution at C-2 (e.g., Thiobarbiturate Analogs)
Replacing the carbonyl oxygen atom at the C-2 position with a sulfur atom, a member of the chalcogen group, produces a class of compounds known as thiobarbiturates. mhmedical.comdrugbank.com This single atomic substitution significantly increases the lipid solubility of the molecule. youtube.comslideshare.net
This enhanced lipophilicity allows thiobarbiturates to cross the blood-brain barrier very rapidly, resulting in a much faster onset of action compared to their corresponding oxybarbiturate analogs (which contain oxygen at C-2). youtube.commhmedical.com Consequently, thiobarbiturates like Thiopental and Thiamylal are characterized as ultra-short-acting agents. youtube.comslideshare.net The rapid onset is followed by a short duration of action, not primarily due to metabolism, but due to rapid redistribution of the drug from the brain into other body tissues, such as skeletal muscle and adipose tissue. uobasrah.edu.iq
| Position | Substitution | Class | Effect on Lipid Solubility | Effect on Onset/Duration |
|---|---|---|---|---|
| C-2 | Oxygen (O) | Oxybarbiturate (e.g., this compound) | Standard | Slower Onset / Longer Duration |
| C-2 | Sulfur (S) | Thiobarbiturate (e.g., Thiopental) | Increased | Rapid Onset / Shorter Duration |
Stereochemical Determinants of this compound Activity
This compound is a chiral molecule because the C-5 position is attached to a sec-butyl group, which contains an asymmetric carbon center. auburn.edu Therefore, this compound exists as a racemic mixture of two enantiomers, (R)-Talbutal and (S)-Talbutal. ncats.io
Comparative Neuropharmacology of this compound with Related Barbiturates
The clinical and neurobiological profile of this compound is best understood in the context of its relationship with other structurally similar barbiturates, such as butalbital, amobarbital, pentobarbital, and secobarbital. These compounds are all classified as short to intermediate-acting barbiturates, a categorization based on the onset and duration of their CNS depressant effects. nih.govpharmatutor.org
Analysis of Shared and Differentiated Central Nervous System Depressant Profiles
This compound and its counterparts share the hallmark characteristic of barbiturates: a dose-dependent depression of the CNS. nih.govwikipedia.org This manifests as a spectrum of effects ranging from mild sedation and hypnosis at lower doses to anesthesia, coma, and respiratory depression at higher concentrations. wikipedia.org The shared mechanism underlying these effects is their ability to enhance the inhibitory neurotransmission mediated by GABA. nih.govyoutube.com By binding to the GABA-A receptor, these barbiturates prolong the opening of the associated chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. wikipedia.orgyoutube.com
While the overarching CNS depressant profile is similar across these intermediate-acting barbiturates, distinctions can be made based on their pharmacokinetic and pharmacodynamic properties, which influence their clinical applications.
Shared CNS Depressant Profile:
Sedation: All these barbiturates can induce a state of calmness and reduced anxiety.
Hypnosis: At appropriate doses, they can induce sleep.
Anesthesia: In sufficiently high therapeutic doses, they can produce a state of unconsciousness suitable for surgical procedures. wikipedia.org
Anticonvulsant Properties: Barbiturates, in general, possess anticonvulsant activity, although some are more specifically used for this purpose.
Differentiated CNS Depressant Profiles:
The differentiation among these barbiturates often lies in their onset and duration of action, which is largely determined by their lipid solubility and rate of redistribution from the brain to other tissues.
| Compound | Onset of Action (Oral) | Duration of Action | Primary Clinical Use (Historically) |
| This compound | 15-40 minutes pharmatutor.org | Short to Intermediate wikipedia.org | Sedative, Hypnotic drugbank.comnih.gov |
| Butalbital | 15-40 minutes pharmatutor.org | Intermediate nih.govwikipedia.org | Often in combination for tension headaches wikipedia.org |
| Amobarbital | 15-40 minutes pharmatutor.org | Intermediate nih.gov | Sedative, Hypnotic |
| Pentobarbital | 15-40 minutes pharmatutor.org | Short nih.govwikipedia.org | Sedative, Hypnotic, Preanesthetic wikipedia.org |
| Secobarbital | 15-40 minutes pharmatutor.org | Short nih.gov | Sedative, Hypnotic |
Data compiled from multiple sources and represents general timeframes.
This compound is a structural isomer of butalbital, meaning they share the same chemical formula but have a different arrangement of atoms. wikipedia.org This structural difference can lead to subtle variations in their pharmacological profiles, although detailed comparative studies are limited. Butalbital is notably recognized for its use in combination products for the treatment of tension headaches. wikipedia.org
Comparative Receptor Binding Affinities and Efficacies
The primary molecular target for this compound and related barbiturates is the GABA-A receptor, a ligand-gated ion channel composed of five subunits. nih.gov Barbiturates bind to a site on this receptor that is distinct from the GABA binding site. europa.eu This allosteric binding modulates the receptor's function, enhancing the effect of GABA. nih.gov
At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA. youtube.com The affinity for the binding site and the efficacy in potentiating GABA and directly activating the channel can vary among different barbiturates and are also dependent on the subunit composition of the GABA-A receptor. nih.gov
Furthermore, the direct activation of the GABA-A receptor by pentobarbital is also subunit-dependent. nih.gov Receptors containing the alpha-6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbital compared to those with other alpha subunits. nih.gov
Given the structural similarities, it is plausible that this compound and the other intermediate-acting barbiturates exhibit a similar pattern of subunit-dependent modulation of the GABA-A receptor. However, without direct comparative binding studies, it is difficult to definitively state the relative binding affinities and efficacies of this compound compared to butalbital, amobarbital, pentobarbital, and secobarbital.
Pharmacokinetics and Biotransformation Research on Talbutal
Investigating Absorption and Systemic Distribution Dynamics
Following administration, talbutal is absorbed into the systemic circulation and subsequently distributed throughout the body. The rate and extent of absorption and distribution are significantly influenced by factors such as lipid solubility, protein binding, and the extent of ionization. nih.gov
Lipid Solubility as a Determinant of Blood-Brain Barrier Permeation
Lipid solubility is a critical determinant of a drug's ability to cross biological membranes, including the blood-brain barrier (BBB). The BBB is a selective barrier composed of brain microvascular endothelial cells with tight junctions that restricts the passage of many substances from the bloodstream into the central nervous system (CNS). dovepress.comnih.govfrontiersin.org Highly lipid-soluble compounds are generally able to cross the BBB more readily via transcellular diffusion. nih.govfrontiersin.org While specific quantitative data on this compound's lipid solubility (e.g., log P) and direct BBB permeability are not extensively detailed in the immediate search results, the general principle for barbiturates indicates that higher lipid solubility correlates with faster entry into the brain and a more rapid onset of action. nih.govgoogle.compharmatutor.org this compound is classified as a short to intermediate-acting barbiturate (B1230296), suggesting a degree of lipid solubility that allows for relatively rapid, though not instantaneous, CNS entry compared to long-acting barbiturates like phenobarbital (B1680315). nih.govpharmatutor.orgwikipedia.org
Tissue Redistribution Patterns (e.g., Muscle, Adipose Tissue)
Following systemic absorption, this compound is distributed to various tissues. The distribution patterns of barbiturates are influenced by their lipid solubility and the perfusion rates of different tissues. Highly lipid-soluble barbiturates, particularly after intravenous administration, undergo redistribution from highly vascularized tissues like the brain and liver to less vascularized tissues such as muscle and adipose tissue. nih.govpharmacompass.compsu.edu This redistribution contributes to the termination of the drug's effect as concentrations in the CNS decline. Adipose tissue, with its high lipid content, can act as a reservoir for lipophilic drugs, and storage in adipose tissue is influenced by individual functional groups of the barbiturate molecule, not solely by log P. psu.edumdpi.com
Metabolic Fate and Biotransformation Pathways of this compound
This compound undergoes significant biotransformation in the body, primarily in the liver, leading to the formation of metabolites. This metabolic conversion is crucial for the elimination of the drug and the termination of its biological activity. nih.govpharmacompass.comsmpdb.ca
Elucidation of Hepatic Biotransformation Mechanisms (e.g., Microsomal Enzyme System)
The principal site of this compound's biotransformation is the liver, mediated primarily by the hepatic microsomal enzyme system. nih.govpharmacompass.com This system involves cytochrome P450 (CYP) enzymes, which are responsible for catalyzing various oxidation reactions. kaltura.com While specific CYP enzymes involved in this compound metabolism are not explicitly detailed in all search results, barbiturates in general are known to interact with CYP enzymes, with some, like phenobarbital and secobarbital, being potent inducers of enzymes such as CYP2C9, CYP2C19, and CYP3A4. wikipedia.org this compound and butalbital are noted as being among the weakest enzyme inducers in the barbiturate class. wikipedia.org
Oxidation of C-5 Substituents and its Role in Activity Termination
Oxidation of the substituents at the C-5 position of the barbituric acid ring is the most important biotransformation pathway responsible for the termination of the biological activity of many barbiturates, including this compound. nih.govpharmacompass.com This oxidation can result in the formation of various metabolites, such as alcohols, ketones, phenols, or carboxylic acids. nih.govpharmacompass.com These oxidized metabolites are generally less lipid-soluble and less pharmacologically active than the parent compound.
Conjugation Reactions (e.g., Glucuronic Acid Formation)
Following oxidation, metabolites, or in some cases the parent drug itself, may undergo conjugation reactions. Conjugation involves the attachment of a polar molecule, such as glucuronic acid, to the drug or its metabolite. nih.govpharmacompass.comkaltura.comontosight.ai Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion, primarily via the kidneys. nih.govpharmacompass.comkaltura.comontosight.ai The resulting glucuronide conjugates are typically inactive. While the extent of glucuronidation specifically for this compound is not quantified in the provided snippets, it is a common pathway for barbiturate metabolites. nih.govpharmacompass.com
Data Tables
Based on the information gathered, a summary of key pharmacokinetic characteristics can be presented in a table format. Specific quantitative data for this compound's absorption rate, exact tissue concentrations, or specific metabolite percentages were not consistently available across the provided sources, which primarily discuss barbiturates as a class or mention general principles. However, the qualitative and semi-quantitative information can be summarized.
Table 1: Summary of this compound Pharmacokinetic Characteristics (Based on General Barbiturate Properties and Available Data)
| Characteristic | Description |
| Absorption | Rapid and likely complete after oral administration (for barbiturates as a class). nih.govpharmacompass.com |
| Distribution | Widely distributed throughout the body. nih.govpharmacompass.commedtigo.com Crosses the blood-brain barrier and placenta. nih.govpharmacompass.com |
| Lipid Solubility | Contributes to BBB permeation and tissue distribution. nih.govgoogle.compharmatutor.org Classified as short to intermediate-acting. |
| Protein Binding | Varies among barbiturates; influenced by lipid solubility. nih.govpharmacompass.com |
| Tissue Redistribution | From highly vascularized to less vascularized tissues (muscle, adipose tissue). nih.govpharmacompass.compsu.edu |
| Primary Site of Biotransformation | Liver. nih.govpharmacompass.com |
| Primary Metabolic Pathway | Hepatic microsomal enzyme system (Oxidation at C-5). nih.govpharmacompass.com |
| Conjugation | Formation of glucuronides for excretion. nih.govpharmacompass.com |
| Excretion | Primarily as metabolites in urine; trace amounts of unchanged drug. nih.govpharmacompass.com |
Detailed Research Findings
Research indicates that the lipid solubility of barbiturates is a major factor influencing their distribution and rate of entry into the CNS. nih.govgoogle.compharmatutor.org The more lipid-soluble compounds tend to have a faster onset and shorter duration of action due to rapid redistribution from the brain to peripheral tissues like muscle and fat. nih.govpharmacompass.comgoogle.compharmatutor.orgpsu.edu Studies on barbiturate distribution in tissues like adipose tissue have shown that while lipophilicity plays a role, the presence of specific functional groups can also significantly influence storage. psu.edu
The metabolism of this compound, like other oxybarbiturates, is predominantly hepatic and involves the microsomal enzyme system. nih.govpharmacompass.com Oxidation at the C-5 position is a key step in inactivating the compound. nih.govpharmacompass.com Subsequent conjugation with molecules like glucuronic acid increases the water solubility of the metabolites, facilitating their elimination from the body via the kidneys. nih.govpharmacompass.comkaltura.comontosight.ai
Advanced Analytical Methodologies and Bioanalytical Research for Talbutal
Spectroscopic Techniques for Identification and Quantification
Spectroscopic methods play a crucial role in the identification and quantification of Talbutal by providing information about its interaction with electromagnetic radiation.
Applications of Ultraviolet (UV) Absorption Spectroscopy
Ultraviolet (UV) absorption spectroscopy is a fundamental technique utilized for the analysis of this compound. Barbiturates, including this compound, exhibit characteristic UV absorption spectra due to the presence of chromophores within their molecular structure, such as carbonyl groups and the pyrimidine (B1678525) ring. eopcw.com The absorption of UV light occurs through the excitation of electrons to higher energy states. eopcw.com Quantitative measurements are typically performed at the wavelength of maximum absorbance (λmax) for enhanced sensitivity and linearity of calibration curves. eopcw.com For this compound, a maximum absorption is observed at 240 nm in a pH 9.4 borate (B1201080) buffer. nih.gov UV spectroscopy can be used for the determination of this compound and other barbiturates, often in conjunction with chromatographic separation or as a direct detection method. nih.govnyc.govresearchgate.netijsra.net
Mass Spectrometry (MS) and its Role in Quantitative Analysis (e.g., using Deuterated Analogs like this compound-d5 as Internal Standards)
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of this compound, offering high sensitivity and selectivity. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification of the molecular ion and characteristic fragment ions. nih.govuni.lutandfonline.com Electron ionization (EI) is a common ionization technique in MS, although barbiturates can undergo extensive fragmentation under EI conditions, making identification challenging due to similar fragment patterns among different barbiturates. acs.orgnih.govresearchgate.netkyushu-u.ac.jp Techniques like chemical ionization (CI) can provide less fragmentation and a clearer molecular ion peak. nih.gov
For quantitative analysis, mass spectrometry is frequently coupled with chromatographic techniques (GC-MS or LC-MS). tandfonline.comsciex.comnih.govmdpi.comnih.gov The use of isotopically labeled internal standards, such as deuterated analogs, is a common practice in quantitative MS analysis to improve accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. While this compound-d5 is a relevant deuterated analog, research often discusses the use of deuterated internal standards for related barbiturates like butalbital-d5 (B593067) or pentobarbital-d5 (B3026387) in methods that would also be applicable to this compound analysis. sciex.comnih.govcaymanchem.comcaymanchem.comcsuohio.edu These deuterated standards have similar chemical and physical properties to the analyte but are distinguishable by mass, allowing for accurate relative quantification. csuohio.edu
Interactive Table 1: Examples of Mass Spectral Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) |
| 41 | 99.99 |
| 167 | 83.50 |
| 39 | 38.90 |
| 97 | 28.30 |
| 44 | 23.90 |
Data compiled from PubChem nih.gov
Femtosecond Ionization Mass Spectrometry (fs-LIMS) for Barbiturate (B1230296) Identification
Femtosecond ionization mass spectrometry (fs-LIMS), utilizing a tunable ultraviolet femtosecond laser as the ionization source, has emerged as a technique for the analysis of barbiturates. acs.orgnih.govresearchgate.netkyushu-u.ac.jpacs.org This method aims to provide softer ionization compared to traditional EI-MS, resulting in clearer molecular ions and larger fragment ions, which aids in the reliable identification of barbiturates. acs.orgnih.govresearchgate.netkyushu-u.ac.jpacs.org Barbiturates can be susceptible to dissociation in MS due to their structure, leading to extensive α-cleavage and rearrangement. acs.orgnih.govresearchgate.netkyushu-u.ac.jp fs-LIMS has shown promise in overcoming this challenge by minimizing excess energy in the ionic state at optimal laser wavelengths. acs.orgkyushu-u.ac.jp Studies using fs-LIMS have demonstrated unique mass spectral patterns for various barbiturates, facilitating their identification in trace analysis. acs.orgnih.govacs.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex matrices and other co-eluting substances before detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used techniques for the separation and analysis of barbiturates, including this compound. nyc.govresearchgate.netijsra.netmdpi.comnih.govhtslabs.com These methods involve the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, often using a C18 column, is commonly employed for barbiturate analysis. nyc.govmdpi.comnih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comnih.govhtslabs.com The pH of the mobile phase is a critical factor influencing the retention and separation of barbiturates, which can exist in different ionization states depending on the pH due to their acidic nature. researchgate.net
Detection in HPLC and UPLC can be achieved using various detectors, including UV detectors, which are suitable due to the UV absorbance properties of this compound. nyc.govresearchgate.netijsra.netnih.gov Diode array detectors (DAD) are particularly useful as they provide full UV spectra of eluting peaks, aiding in peak identification and purity assessment. nyc.gov HPLC assays have been developed for the identification and quantification of barbiturates in biological samples like blood, often utilizing this compound itself as an internal standard for the analysis of other barbiturates. nih.gov UPLC offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to the use of smaller particle size stationary phases and higher pressures. researchgate.net LC-MS/MS is a powerful hyphenated technique combining the separation power of LC with the sensitivity and selectivity of tandem mass spectrometry, frequently used for the quantitative analysis of barbiturates in complex matrices like urine. sciex.comnih.gov
Gas Chromatography (GC) for Qualitative and Quantitative Determination
Gas Chromatography (GC) is another well-established chromatographic technique applied for the qualitative and quantitative determination of this compound and other barbiturates. researchgate.netijsra.netnih.govnmslabs.comnist.gov GC separates volatile or semi-volatile compounds based on their partitioning between a stationary phase (typically coated on the inside of a capillary column) and a gaseous mobile phase (carrier gas). This compound can be analyzed by GC, often after extraction from the sample matrix. nyc.govresearchgate.net Various stationary phases, such as methyl silicone or DB-1, have been used for the GC separation of barbiturates. nih.govnist.gov
GC is frequently coupled with mass spectrometry (GC-MS) for enhanced identification and quantification capabilities. nih.govtandfonline.comnih.gov GC-MS provides both retention time information from the chromatographic separation and mass spectral data for compound identification. tandfonline.comunodc.org Electron ionization (EI) is commonly used in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries for identification. nih.govtandfonline.comnist.gov While EI can cause extensive fragmentation, the combination of retention time and mass spectrum provides robust identification. tandfonline.comunodc.org Quantitative GC-MS analysis often employs internal standards, including deuterated barbiturates, to improve accuracy. nih.gov GC methods have been developed for determining barbiturates in biological matrices like urine, often involving sample preparation steps such as extraction and sometimes derivatization to improve volatility and chromatographic behavior. nyc.govnih.gov
Thin-Layer Chromatography (TLC) in Lipophilicity Assessments
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique employed in the assessment of physicochemical properties, including lipophilicity, of various compounds, such as barbiturates. ijsra.netrsc.org The lipophilicity of barbiturates is determined by their affinity towards aqueous and organic phases. ijsra.nettandfonline.comtandfonline.com
Reversed-phase TLC (RP-TLC) is commonly used for this purpose, typically utilizing silica (B1680970) gel plates, often incorporating a fluorescent indicator for visualization under UV light at 254 nm. ijsra.netrsc.org Mobile phases consisting of mixtures of methanol and water or methanol and buffer are frequently employed. ijsra.nettandfonline.comtandfonline.com The retention factor (RM) values obtained from RP-TLC experiments can be linearly correlated with the concentration of the organic modifier (e.g., methanol) in the mobile phase. tandfonline.comtandfonline.comresearchgate.net The extrapolated RM0 value (retention parameter at zero organic modifier concentration) is a widely accepted chromatographic parameter reflecting lipophilicity and can be related to other lipophilicity descriptors such as log P (calculated) and log kIAM. tandfonline.comtandfonline.comresearchgate.net
Studies involving 5,5-disubstituted barbituric acid derivatives, including this compound, have utilized RP-TLC to determine lipophilicity parameters. ijsra.nettandfonline.comtandfonline.comresearchgate.net These investigations have shown significant correlations between RM values and other lipophilicity parameters, highlighting the effectiveness of TLC as a method for assessing the lipophilic character of barbiturates. tandfonline.comtandfonline.comresearchgate.net
Capillary Electrophoresis for Analytical Separations
Capillary Electrophoresis (CE) is a powerful separation technique characterized by its high efficiency, speed, and low sample and solvent consumption, making it a valuable tool for the analysis of pharmaceutical compounds, including barbiturates. ijsra.netacs.orgnih.govmdpi.com CE separates analytes based on their charge and size through their differential migration rates in an electric field applied across a buffer-filled capillary. mdpi.comyoutube.com
For the analysis of barbiturates, which are weak acids, CE offers effective separation. ijsra.net Various CE modes can be applied. Capillary Zone Electrophoresis (CZE) is suitable for separating ionic species based on differences in their electrophoretic mobility. nih.gov Micellar Electrokinetic Capillary Chromatography (MEKC), a hybrid technique combining electrophoretic and chromatographic principles, extends the applicability of CE to neutral analytes by incorporating surfactants into the buffer to form micelles, which act as a pseudostationary phase. ijsra.netnih.gov Separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar phase. nih.gov
CE has been successfully applied to the analysis of barbiturates in various matrices, including biological fluids. ijsra.netacs.orgresearchgate.net The technique can achieve rapid and efficient separation of multiple barbiturate compounds. ijsra.netacs.org Furthermore, chiral CE, often employing chiral selectors such as cyclodextrins added to the buffer, enables the separation of enantiomeric forms of barbiturates, which is important for understanding their individual pharmacological profiles. ijsra.netacs.orgmdpi.comutm.mx Cyclodextrins form diastereomeric complexes of differing stability with the enantiomers, leading to their separation. acs.orgutm.mx
| CE Method | Analytes (Examples) | Matrix (Examples) | Extraction Method (Often Coupled) | Reference |
| CZE-UV | Secobarbital, Phenobarbital (B1680315), Barbital (B3395916) | Urine | Inline solid-phase extraction | researchgate.net |
| CZE-UV | Barbital, Secobarbital | Urine | Liquid-liquid extraction | researchgate.net |
| CZE-UV | Phenobarbital, Pentobarbital (B6593769), etc. | Meconium | Solid-phase extraction | researchgate.net |
| MEKC | Barbiturates (various) | Biological fluids | Sample preparation required | ijsra.netnih.gov |
| Chiral CE | Enantiomeric Barbiturates | Standards, potentially biological samples | Sample preparation required | ijsra.netacs.orgmdpi.comutm.mx |
The application of CE to biological samples often requires effective sample preparation techniques to minimize matrix effects and concentrate the analytes. acs.orgunodc.org
Optimized Sample Preparation Techniques for Complex Biological Matrices
Analyzing barbiturates like this compound in complex biological matrices such as blood, urine, serum, and tissues presents significant challenges due to the presence of numerous interfering compounds that can affect analytical sensitivity and accuracy. ijsra.netunodc.orgkosfaj.orgwa.govnyc.govoup.com Therefore, efficient and selective sample preparation techniques are crucial to isolate and concentrate the target analytes while removing matrix components. ijsra.netacs.orgunodc.orgoup.commdpi.com Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Hollow Fiber Liquid Microextraction (HF-LPME) are widely used approaches for the sample preparation of barbiturates from biological samples. ijsra.netresearchgate.netmdpi.com
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of analytes from biological matrices. unodc.orgkosfaj.orgnyc.govoup.comsigmaaldrich.com The principle involves the selective retention of analytes onto a solid sorbent material packed in a cartridge or plate, followed by washing to remove interferences and elution of the analytes with a suitable solvent. kosfaj.orgnyc.govsigmaaldrich.com
For the extraction of barbiturates from biological samples like serum, urine, blood, and liver, various SPE protocols have been developed. unodc.orgkosfaj.orgnyc.govoup.comsigmaaldrich.com A typical protocol involves several steps:
Conditioning: The SPE sorbent is conditioned with solvents (e.g., methanol followed by water or buffer) to prepare it for retaining the analytes. kosfaj.orgsigmaaldrich.com
Sample Loading: The biological sample, often pre-treated (e.g., diluted, protein precipitated), is passed through the conditioned SPE cartridge. kosfaj.orgnyc.govsigmaaldrich.com Barbiturates are retained on the sorbent based on their chemical properties and the interaction with the stationary phase (e.g., reversed-phase C18 for non-polar interactions). nyc.govsigmaaldrich.com
Washing: The cartridge is washed with a weak solvent (e.g., water, dilute methanol) to remove unretained matrix components while keeping the barbiturates on the sorbent. kosfaj.orgsigmaaldrich.com
Elution: The retained barbiturates are eluted from the sorbent using a strong solvent or solvent mixture (e.g., methanol, ethyl acetate, dichloromethane, or mixtures thereof) that disrupts the interaction between the analytes and the stationary phase. kosfaj.orgnyc.govsigmaaldrich.com
Post-Elution Treatment: The eluate may be evaporated to dryness under a stream of nitrogen to concentrate the analytes, followed by reconstitution in a small volume of mobile phase or a suitable solvent for subsequent analysis (e.g., by HPLC or GC-MS). kosfaj.orgwa.govnyc.govsigmaaldrich.com
SPE offers advantages such as improved cleanup efficiency, reduced solvent consumption compared to LLE, and suitability for automation. oup.com Recovery rates for barbiturates using SPE from biological matrices have been reported to be high. kosfaj.orgchromatographyonline.com For example, recoveries between 85.0% and 113.5% were reported for the SPE of phenobarbital, pentobarbital, amobarbital, and secobarbital from raw milk. kosfaj.org Recoveries between 103–108% were reported for the extraction of barbiturates from human urine using supported liquid extraction (a form of SPE). chromatographyonline.com
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a classical sample preparation technique widely applied for the isolation of drugs, including barbiturates, from biological matrices. ijsra.netresearchgate.netunodc.orgwa.govnyc.govoup.com LLE is based on the principle of partitioning analytes between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. The extraction efficiency is influenced by the pH of the aqueous phase and the choice of organic solvent, exploiting the differences in solubility of the analyte in the two phases.
For the extraction of barbiturates, which are weak acids, the biological sample is typically acidified to suppress ionization, favoring their partitioning into the organic layer. ijsra.net Common organic solvents used for barbiturate extraction include ethers, ethyl acetate, hexanes, dichloromethane, and mixtures thereof. ijsra.netwa.govnyc.govoup.com
A general LLE procedure for barbiturates from biological specimens involves:
Sample Preparation: The biological sample (e.g., blood, urine, serum, tissue homogenate) is measured and often acidified or buffered to an appropriate pH. wa.govoup.com
Extraction: An immiscible organic solvent or solvent mixture is added to the prepared sample. ijsra.netwa.govoup.com
Mixing and Separation: The mixture is vigorously mixed (e.g., by vortexing or shaking) to facilitate the transfer of barbiturates into the organic phase, followed by centrifugation to separate the two layers. wa.govoup.com
Collection: The organic layer, containing the extracted barbiturates, is carefully transferred to a clean vessel. wa.govoup.com
Evaporation and Reconstitution: The organic solvent is typically evaporated to dryness under a gentle stream of nitrogen or air to concentrate the analytes. wa.govnyc.gov The residue is then reconstituted in a small volume of a suitable solvent for analysis. wa.govnyc.gov
Back Extraction (Optional): In some protocols, a back extraction step is performed, where the organic extract is mixed with a basic aqueous solution to transfer the now ionized barbiturates back into the aqueous phase, further cleaning up the extract. oup.com
LLE is effective in isolating barbiturates from complex matrices, although it can be more labor-intensive and consume larger volumes of organic solvents compared to microextraction techniques. oup.com
Hollow Fiber Liquid Microextraction Techniques
Hollow Fiber Liquid Microextraction (HF-LPME) is a miniaturized and environmentally friendly sample preparation technique that has been applied for the extraction of various drugs, including barbiturates, from biological fluids. ijsra.netresearchgate.netmdpi.comnih.govuio.nosemanticscholar.orgsemanticscholar.org HF-LPME utilizes a porous hollow fiber impregnated with a small volume of an organic solvent, which acts as a supported liquid membrane. This fiber is typically immersed in the sample solution (donor phase), and an acceptor phase is placed inside the lumen of the fiber.
For the extraction of weak acids like barbiturates, a common HF-LPME setup involves a three-phase system:
Donor Phase: The biological sample (e.g., blood, urine) containing the barbiturates, often adjusted to an acidic pH to ensure the analytes are in their neutral, extractable form. nih.govuio.no
Supported Liquid Membrane (SLM): An organic solvent (e.g., decanol, n-dodecane) impregnating the pores of the hollow fiber. nih.govuio.nosemanticscholar.org The neutral barbiturates partition from the donor phase into this organic membrane. uio.no
Acceptor Phase: An aqueous solution with a basic pH placed inside the lumen of the hollow fiber. nih.govuio.no As the neutral barbiturates cross the organic membrane, they encounter the basic acceptor phase, become ionized, and are trapped in this phase, allowing for their concentration. uio.no
The hollow fiber containing the acceptor phase is immersed in the donor sample, and the system is typically agitated (e.g., by stirring or sonication) to facilitate mass transfer. nih.gov After a defined extraction time, the acceptor phase is withdrawn from the fiber and can be directly injected into an analytical instrument or subjected to further treatment like drying and reconstitution. nih.gov
HF-LPME offers advantages such as high enrichment factors, minimal organic solvent consumption, and good cleanup capability for complex matrices. mdpi.comsemanticscholar.org It has been successfully used for the determination of barbiturates in samples like whole blood and liver. mdpi.comnih.govsemanticscholar.org For instance, a method using HF-LPME coupled with GC-MS for the determination of butalbital, secobarbital, pentobarbital, and phenobarbital in whole blood reported a detection limit of 0.5 μg/mL. nih.gov
Toxicological Research and Mechanisms of Adverse Effects
Neurotoxicological Manifestations and Pathophysiology of Central Nervous System Depression
Talbutal, like other barbiturates, can induce a spectrum of CNS mood alterations, ranging from excitation and mild sedation to hypnosis and deep coma. nih.govwikidoc.orgwikipedia.orgdrugbank.com The degree of CNS depression is primarily dose-related. actx.edu
Mechanisms Underlying Coma Induction and Respiratory Depression
The primary mechanism of action for this compound involves binding to the GABAA receptor. nih.govwikidoc.orgwikipedia.orgdrugbank.com this compound binds at a distinct site associated with the chloride (Cl-) ionophore of the receptor. nih.govwikidoc.orgwikipedia.orgdrugbank.com This binding increases the duration for which the Cl- ionophore remains open, thereby prolonging the inhibitory effect of GABA at the postsynaptic neuron, particularly in the thalamus. nih.govwikidoc.orgwikipedia.orgdrugbank.com
Barbiturates interfere with the relay of sensory impulses to the cerebral cortex by inhibiting ascending impulse conduction in the reticular formation. actx.edu This action contributes to their ability to induce various levels of CNS depression, including deep coma. actx.edu
Furthermore, all barbiturates, including this compound, depress the medullary respiratory center. actx.edu This depression leads to a diminished respiratory drive. actx.edu Respiratory depression is a significant symptom of acute barbiturate (B1230296) poisoning and can progress to Cheyne-Stokes respirations in cases of overdose. actx.edutaylorandfrancis.comdrugbank.comrehabclinicsgroup.com The risk of respiratory depression is increased when this compound is combined with other CNS depressants. drugbank.comdrugbank.comdrugbank.com
Hepatic and Metabolic Toxicity Research
Research into the hepatic and metabolic toxicity of barbiturates, including this compound, highlights their potential to interfere with metabolic processes. While specific detailed research findings solely on this compound's hepatic and metabolic toxicity are limited in the provided context, the class effects of barbiturates offer insights. Barbiturates can induce microsomal enzyme activity, which may affect the metabolism of other drugs. nih.gov Impaired renal function can also impact the elimination of barbiturates that rely on the kidney for excretion, potentially leading to increased toxicity. nih.govfda.govnih.gov
Investigating the Role of this compound in Precipitating Acute Intermittent Porphyria
This compound, as a barbiturate, is known to have the potential to precipitate a severe attack in individuals suffering from acute intermittent porphyria (AIP). nih.gov AIP is a rare, inherited genetic condition resulting from a partial deficiency of the enzyme porphobilinogen (B132115) (PBG) deaminase, which is involved in heme production. panhematin.comwikipedia.org Exposure to certain drugs, including barbiturates, can increase the body's need for heme. panhematin.com The partial deficiency of PBG deaminase can then become rate-limiting, leading to the accumulation of neurotoxic porphyrin precursors like porphobilinogen and aminolevulinic acid (ALA). panhematin.comnih.gov While the exact mechanism by which elevated levels of these precursors cause symptomatic disease is not fully understood, their accumulation is associated with the neurological damage observed in AIP attacks. nih.gov
Neurobiological Basis of Dependence, Tolerance, and Withdrawal Syndromes
Barbiturates, including this compound, have a high potential for both physical and psychological dependence. rehabclinicsgroup.com With continued use, tolerance and dependence can occur. actx.edurehabclinicsgroup.com
Molecular and Cellular Mechanisms of Addiction Potential
The addictive potential of drugs, including barbiturates, is associated with changes in nerve cell function as the brain attempts to adapt to the drug's presence. nih.gov Abused substances often activate the mesolimbic dopamine (B1211576) system, which is involved in the brain's reward circuitry. nih.govfrontiersin.org Chronic drug use can lead to molecular changes in multiple neurotransmitter systems. nih.gov
Tolerance to the effects of barbiturates develops with regular use. rehabclinicsgroup.comwikipedia.org Research indicates that tolerance can develop even after a single administration of a barbiturate. wikipedia.org This diminished effectiveness necessitates increased doses to achieve the desired effect, contributing to the cycle of dependence. rehabclinicsgroup.comsystemdynamics.org
One mechanism contributing to tolerance is enzyme induction in the liver, which leads to faster metabolism of the drug, decreasing the amount in the body. systemdynamics.orgnih.gov However, the contribution of enzyme induction to dependence is considered minor compared to neuroadaptation. systemdynamics.org
The major cause of dependence and a significant factor in tolerance is the brain's adaptation to the continuous presence of the drug, known as neuroadaptation. nih.govsystemdynamics.org This involves the desensitization or down-regulation of GABAA receptors, counteracting the drug's potentiation of inhibitory transmission. systemdynamics.org This down-regulation reduces the efficiency of inhibitory transmission. systemdynamics.org While enzyme induction can contribute to tolerance relatively quickly, receptor down-regulation progresses over a longer period, typically several weeks. systemdynamics.org The decreased effectiveness due to both enzyme induction and receptor down-regulation urges the user to increase doses, further accelerating the down-regulation process. systemdynamics.org
Characterization of Withdrawal Phenomena
Withdrawal syndrome refers to the unpleasant symptoms and signs that emerge after the cessation of addictive substances. neuroscigroup.us These phenomena can include new symptoms that appear upon abrupt discontinuation or dose reduction, which are related to neuroregulatory changes established during drug administration. nih.gov Rebound, a recurrence of treated disorder symptoms that are more severe than before treatment, can also occur. nih.gov
Withdrawal from barbiturates, including this compound, can be life-threatening. europa.eu Symptoms are often similar to those of alcohol withdrawal. europa.eu Common withdrawal symptoms across many CNS drugs, including barbiturates, may include nausea, anxiety, headaches, decreased concentration, irritability, agitation, tremor, sleep disturbances, dysphoria, and depression. nih.goveuropa.eu More severe symptoms associated with barbiturate withdrawal, particularly with higher daily doses (e.g., 0.8 g or more), can include convulsions and psychosis accompanied by delirium. europa.euunodc.org Convulsions may occur in a significant percentage of cases, and delirium, which can involve anxiety, disorientation, and visual hallucinations, may also be observed. europa.euunodc.org The acute withdrawal phase can last up to 7 days, with symptoms becoming less intense but potentially persisting for several weeks. lagunatreatment.com
Research indicates that neuroadaptation occurs during drug administration, and the disruption of these changes upon discontinuation contributes to withdrawal symptoms. nih.gov The brain's reward center function is disturbed as a consequence of substance abuse, and a resulting brain reward deficit may contribute to the affective components of withdrawal, such as anxiety, restlessness, and depression. neuroscigroup.us
Pharmacodynamic and Pharmacokinetic Drug-Drug Interaction Studies
Drug-drug interactions can either increase or decrease the effects of one or both interacting drugs. msdmanuals.com These interactions can be broadly categorized as pharmacodynamic, where one drug alters the tissue sensitivity or responsiveness to another, or pharmacokinetic, where one drug affects the absorption, distribution, metabolism, or excretion of another. msdmanuals.com
Synergistic Effects with Other Central Nervous System Depressants
This compound, as a CNS depressant, can exhibit synergistic effects when combined with other substances that depress the CNS. drugbank.comfrontiersin.org Synergistic effects occur when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to an increased risk or severity of CNS depression. drugbank.com
Numerous substances can increase the risk or severity of CNS depression when combined with this compound. These include, but are not limited to, various benzodiazepines (e.g., Alprazolam, Bromazepam, Clonazepam), other barbiturates (e.g., Butabarbital, Butalbital, Amobarbital), opioids (e.g., Buprenorphine), antihistamines (e.g., Clemastine, Cyclizine), antipsychotics (e.g., Amisulpride, Aripiprazole), and other sedative-hypnotics (e.g., Chloral hydrate). drugbank.comfrontiersin.orgdrugbank.comnih.govuomustansiriyah.edu.iq
| Drug Class | Examples of Interacting Compounds with this compound (Increased CNS Depression Risk) |
| Benzodiazepines | Alprazolam, Bromazepam, Clonazepam drugbank.comdrugbank.com |
| Other Barbiturates | Amobarbital, Butabarbital, Butalbital drugbank.comdrugbank.com |
| Opioids | Buprenorphine drugbank.com |
| Antihistamines | Clemastine, Cyclizine drugbank.com |
| Antipsychotics | Amisulpride, Aripiprazole drugbank.com |
| Sedative-Hypnotics | Chloral Hydrate uomustansiriyah.edu.iq |
| Other CNS Depressants | Baclofen, Pregabalin (demonstrated synergism with other CNS depressants) frontiersin.org |
The mechanism underlying the synergistic CNS depression with other depressants often involves additive effects on neuronal activity. msdmanuals.comatforum.com For instance, both barbiturates and benzodiazepines bind to different sites on the GABAA receptor complex, enhancing the inhibitory effects of GABA. drugbank.comeuropa.eu Combining these substances can lead to a greater degree of neuronal inhibition than either drug alone. drugbank.comeuropa.eufrontiersin.org
Impact on Metabolism and Efficacy of Co-Administered Pharmaceutical Agents
Drug metabolism, primarily occurring in the liver and involving enzymes like the Cytochrome P450 (CYP) system, plays a critical role in determining a drug's pharmacokinetics, efficacy, and safety. frontiersin.orgopenaccessjournals.com Barbiturates, including this compound, are known to be inducers of certain CYP enzymes, particularly CYP3A4 and CYP2C9. iu.edudrugs.com Enzyme induction leads to an increased rate of metabolism of drugs that are substrates for these enzymes. atforum.comopenaccessjournals.com
The induction of metabolic enzymes by this compound can result in decreased plasma concentrations and reduced systemic effects of co-administered pharmaceutical agents that are metabolized by the induced enzymes. drugs.com For example, barbiturates can accelerate the metabolism of corticosteroids, potentially necessitating higher corticosteroid dosages when co-administered with a barbiturate. drugs.com Similarly, the metabolism of various other drugs, including certain anticoagulants (e.g., Warfarin), anticonvulsants (e.g., Phenytoin), and other compounds metabolized by CYP2C9 or CYP3A4, can be increased by barbiturate induction. iu.edudrugs.com
Conversely, other drugs can inhibit the metabolism of this compound, potentially leading to increased this compound serum levels and an increased risk of toxicity. atforum.com The complex interplay of enzyme induction and inhibition highlights the importance of considering potential pharmacokinetic interactions when co-administering this compound with other medications.
Future Directions and Emerging Research Avenues for Talbutal
Rational Design and Synthesis of Novel Barbiturate (B1230296) Analogs with Enhanced Safety Profiles
Rational drug design involves modifying the structure of known drugs to create analogs with improved properties, such as better pharmacokinetics or reduced toxicity. surgicalneurologyint.com For barbiturates, this approach aims to develop derivatives with a higher therapeutic index and fewer side effects compared to older compounds like talbutal. surgicalneurologyint.comebsco.com
Research in this area involves understanding the relationship between the chemical structure of barbituric acid derivatives and their pharmacological activity. mdpi.comindexcopernicus.com By modifying substituents on the barbituric acid ring, researchers can influence properties like lipophilicity and interaction with biological targets. mdpi.comindexcopernicus.commdpi.com For instance, incorporating metabolically labile groups, such as ester moieties, can lead to drugs that are metabolized more quickly, resulting in a shorter duration of action and potentially improved titratability. surgicalneurologyint.com
Studies have explored the synthesis of novel barbituric acid derivatives for various applications, including as potential therapeutic agents with enhanced properties. mdpi.comresearchgate.net This includes the design of compounds with specific interaction profiles with receptors like PPARγ. researchgate.net
Advanced Neuroimaging Techniques for In Vivo Studies of Barbiturate Neuropharmacology
Advanced neuroimaging techniques provide valuable tools for studying the effects of drugs on the brain in living organisms. ijpsjournal.comfrontiersin.org Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) can be used to investigate how barbiturates interact with their targets in the brain and the resulting changes in neural activity. ijpsjournal.comfrontiersin.orgnih.govfrontiersin.org
PET allows for the in vivo examination of molecular processes by tracking the distribution of radiolabeled compounds, providing insights into neurotransmitter systems and receptor binding. ijpsjournal.comnih.gov This can help researchers understand the neurochemical changes induced by barbiturates. fMRI can assess brain activity and functional connectivity, revealing how barbiturates modulate neural circuits. frontiersin.orgfrontiersin.org These techniques can aid in understanding the neuropharmacology of barbiturates and potentially identify biomarkers related to their effects and side effects. ijpsjournal.comnih.gov
While specific neuroimaging studies on this compound were not prominently found, these techniques are being applied to the broader class of CNS depressants, including other barbiturates and GABAA receptor modulators. nih.govfrontiersin.org
Pharmacogenomic and Proteomic Investigations into Individual Variability in Response and Toxicity
Pharmacogenomics and proteomics study how genetic variations and protein expression influence drug response and toxicity. obgynkey.commdpi.comresearchgate.netmdpi.com These fields are crucial for understanding the significant interindividual variability observed with many drugs, including barbiturates. obgynkey.commdpi.com
Genetic variations in genes encoding drug-metabolizing enzymes, drug transporters, and drug targets (such as GABAA receptor subunits) can affect the pharmacokinetics and pharmacodynamics of barbiturates, leading to differences in efficacy and the risk of adverse effects. obgynkey.commdpi.commdpi.com
Pharmacogenomic studies aim to identify genetic markers that predict how an individual will respond to a specific barbiturate. obgynkey.commdpi.comresearchgate.net Proteomic investigations can complement these studies by examining how protein levels and modifications are altered by barbiturate exposure and how these changes correlate with individual responses. obgynkey.com This research can pave the way for personalized medicine approaches, where treatment with barbiturates (or alternative, safer compounds) could be tailored based on an individual's genetic and proteomic profile. ijpsjournal.comobgynkey.comresearchgate.net
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling play a significant role in modern drug discovery and research by allowing for the prediction of molecular properties, interactions, and behavior. indexcopernicus.combioscipublisher.comscifiniti.com These techniques can be applied to this compound and other barbiturates to understand their interactions with biological targets at an atomic level and to predict their pharmacokinetic and pharmacodynamic properties. indexcopernicus.commdpi.combioscipublisher.comscifiniti.com
Methods such as molecular docking can predict how barbiturates bind to receptors like GABAA. bioscipublisher.comscifiniti.comresearchgate.net Quantitative structure-activity relationship (QSAR) models can correlate chemical structure with biological activity, aiding in the design of novel analogs with desired properties. mdpi.combioscipublisher.com Computational methods can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential issues early in the research process. indexcopernicus.commdpi.combioscipublisher.com
Density functional theory (DFT) calculations can investigate the electronic and structural properties of barbituric acid compounds, providing insights into how structural modifications impact their features. patsnap.com These computational approaches can accelerate the research process by allowing for the virtual screening and optimization of potential new barbiturate-like compounds. mdpi.combioscipublisher.comscifiniti.com
Innovations in Forensic and Clinical Toxicology for this compound Detection and Quantification
Accurate and sensitive methods for detecting and quantifying this compound and other barbiturates in biological specimens are essential for forensic and clinical toxicology. nih.govnews-medical.netmedwinpublishers.comascls.org Innovations in analytical techniques are continuously improving the ability to identify and measure these compounds. nih.govmedwinpublishers.com
Modern forensic toxicology relies heavily on instrumental methods, particularly chromatography coupled with mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnews-medical.netmedwinpublishers.commdpi.com These techniques offer high sensitivity and specificity for identifying and quantifying drugs in complex biological matrices like blood, urine, and tissue. nih.govnews-medical.netmedwinpublishers.commdpi.com
Recent advancements include the development of more sensitive MS instruments and improved sample preparation techniques, such as liquid-phase microextraction. nih.govnews-medical.netmdpi.com LC-MS, in particular, is valuable for multi-targeted screening and can provide detailed information about a substance's chemical structure. news-medical.net These innovations are crucial for monitoring drug use, investigating poisonings, and providing reliable data for legal and medical purposes. news-medical.netmedwinpublishers.comascls.org
Q & A
Q. What are the validated analytical methods for quantifying Talbutal in biological matrices, and how should researchers select between them?
Methodological Answer: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is widely used for this compound detection due to its high resolution and sensitivity. Key parameters include:
- Column selection : Reverse-phase C18 columns are optimal for barbiturates like this compound.
- Ionization : Electrospray ionization (ESI) in positive mode (e.g., [M+H]+ ion at m/z 253.1540) improves detection specificity .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery rates (>80%) . Compare with GC-MS for volatile derivatives, but note longer sample preparation times.
Q. What synthetic pathways are recommended for this compound, and how can purity be optimized?
Methodological Answer: this compound (5-allyl-5-sec-butylbarbituric acid) is synthesized via condensation of sec-butylmalonic ester with urea in anhydrous ethanol. Critical steps:
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) yields >98% purity.
- Characterization : Use NMR (¹H and ¹³C) to confirm allyl and sec-butyl substituents, and elemental analysis for C, H, N consistency .
Q. How does this compound’s pharmacokinetic profile compare to other short-acting barbiturates?
Methodological Answer: Conduct in vivo studies in rodent models to measure:
- Plasma half-life : Compare this compound (≈4–6 hrs) with pentobarbital (≈2–4 hrs) using serial blood sampling.
- Metabolic pathways : Use liver microsome assays to identify cytochrome P450 isoforms involved (e.g., CYP2C9/2C19) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s neuropharmacological effects across in vitro vs. in vivo studies?
Methodological Answer:
- Experimental design : Perform parallel in vitro (neuronal cell cultures) and in vivo (rodent EEG/behavioral assays) studies under matched dosing regimens.
- Data normalization : Adjust for blood-brain barrier permeability using logP values (this compound: ≈1.8) and protein binding (>80%) .
- Statistical reconciliation : Apply meta-analysis to pooled data, testing for heterogeneity via I² statistics .
Q. What strategies are effective for identifying this compound’s minor metabolites in complex matrices?
Methodological Answer:
- Fragmentation patterns : Use MS/MS with collision-induced dissociation (CID) to trace hydroxylated metabolites (e.g., m/z 269.1495 [M+H]+).
- Data mining : Leverage metabolomics databases (e.g., METLIN ID 85359) to cross-reference spectral libraries .
- Isotopic labeling : Incorporate ¹³C-labeled this compound to track metabolic pathways in hepatocyte models .
Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate this compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids, measuring degradation via UV-Vis spectroscopy (λmax = 240 nm).
- Temperature controls : Store samples at 4°C, 25°C, and 37°C for 30 days; analyze using accelerated stability protocols .
- Statistical modeling : Fit degradation data to first-order kinetics to predict shelf-life .
Data Contradiction and Reproducibility
Q. What systematic approaches mitigate variability in this compound’s reported receptor binding affinities?
Methodological Answer:
- Assay standardization : Use radioligand binding assays (e.g., ³H-GABAₐ receptor) with uniform membrane preparations.
- Negative controls : Include pentobarbital as a reference (IC₅₀ ≈ 10 µM) to calibrate this compound’s IC₅₀ (≈15–20 µM) .
- Blinded analysis : Assign independent teams to replicate experiments, reducing observer bias .
Q. How can conflicting data on this compound’s hepatotoxicity be addressed through mechanistic studies?
Methodological Answer:
- Transcriptomic profiling : Apply RNA-seq to hepatocytes exposed to this compound (1–50 µM) to identify dysregulated pathways (e.g., oxidative stress, apoptosis).
- In silico modeling**: Use tools like SwissADME to predict reactive metabolites and compare with experimental LC-MS/MS data .
Methodological Frameworks
What criteria define a robust research question for this compound’s therapeutic potential in seizure models?
Methodological Answer: Apply the PICOT framework :
Q. How can researchers optimize literature reviews to identify gaps in this compound’s clinical pharmacology?
Methodological Answer:
- Search strategy : Use PubMed/MEDLINE with keywords: "this compound AND (pharmacokinetics OR metabolism NOT synthesis)".
- Inclusion criteria : Prioritize peer-reviewed studies post-2000 with >10 subjects or replicates.
- Gap analysis : Map findings to the NIH’s Pharmacological Classification Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
